molecular formula C5H5N5O B15247194 4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol

4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol

Cat. No.: B15247194
M. Wt: 151.13 g/mol
InChI Key: RUSFBHDMYDVOMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by a fused ring system consisting of a pyrazole ring and a triazine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol typically involves the construction of the pyrazole and triazine rings followed by their fusion. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with cyanogen bromide can lead to the formation of the pyrazole ring, which can then be further reacted with triazine precursors to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the ring system.

    Substitution: The amino group and other substituents on the ring can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been identified as a potent inhibitor of Tyrosine Threonine Kinase (TTK), which plays a crucial role in cell division. By inhibiting TTK, the compound can disrupt the mitotic spindle assembly checkpoint, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Imidazopyrazine: Another heterocyclic compound with similar structural features but different biological activities.

    Imidazopyridazine: Shares the triazine ring but differs in the fused ring system, leading to distinct chemical properties.

Uniqueness

4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol stands out due to its potent inhibitory activity against specific kinases and its versatility in undergoing various chemical transformations. Its unique structure allows for extensive modifications, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

IUPAC Name

4-amino-1H-pyrazolo[1,5-a][1,3,5]triazin-2-one

InChI

InChI=1S/C5H5N5O/c6-4-9-5(11)8-3-1-2-7-10(3)4/h1-2H,(H3,6,8,9,11)

InChI Key

RUSFBHDMYDVOMI-UHFFFAOYSA-N

Canonical SMILES

C1=C2NC(=O)N=C(N2N=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.